molecular formula C13H16N2O5S B12920097 2,4-Dihydro-2-(5-((2-hydroxyethyl)sulphonyl)-2-methoxyphenyl)-5-methyl-3H-pyrazol-3-one CAS No. 85409-61-6

2,4-Dihydro-2-(5-((2-hydroxyethyl)sulphonyl)-2-methoxyphenyl)-5-methyl-3H-pyrazol-3-one

Cat. No.: B12920097
CAS No.: 85409-61-6
M. Wt: 312.34 g/mol
InChI Key: RXRCCQQVBOVNFJ-UHFFFAOYSA-N
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Description

2,4-Dihydro-2-(5-((2-hydroxyethyl)sulphonyl)-2-methoxyphenyl)-5-methyl-3H-pyrazol-3-one is a complex organic compound with significant potential in various scientific fields. This compound features a pyrazolone core, which is known for its diverse biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Dihydro-2-(5-((2-hydroxyethyl)sulphonyl)-2-methoxyphenyl)-5-methyl-3H-pyrazol-3-one typically involves the reaction of 2-hydroxy-4,5-dimethylacetophenone with hydrazine in an alkaline medium . The reaction conditions are carefully controlled to ensure the formation of the desired hydrazone intermediate, which is then further reacted to yield the final pyrazolone compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2,4-Dihydro-2-(5-((2-hydroxyethyl)sulphonyl)-2-methoxyphenyl)-5-methyl-3H-pyrazol-3-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The methoxy and hydroxyethyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure selective transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups, enhancing the compound’s versatility.

Scientific Research Applications

2,4-Dihydro-2-(5-((2-hydroxyethyl)sulphonyl)-2-methoxyphenyl)-5-methyl-3H-pyrazol-3-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or modulator.

    Medicine: Explored for its anti-inflammatory, analgesic, and antimicrobial properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2,4-Dihydro-2-(5-((2-hydroxyethyl)sulphonyl)-2-methoxyphenyl)-5-methyl-3H-pyrazol-3-one involves its interaction with specific molecular targets. The compound may inhibit enzymes by binding to their active sites, thereby blocking their activity. Additionally, it can modulate signaling pathways by interacting with receptors or other proteins involved in cellular processes.

Comparison with Similar Compounds

Similar Compounds

    2-Hydroxy-4,5-dimethylacetophenone: A precursor in the synthesis of the target compound.

    Hydrazones: Compounds with similar structural features and reactivity.

    Sulfonyl derivatives: Compounds containing sulfonyl groups with comparable chemical properties.

Uniqueness

2,4-Dihydro-2-(5-((2-hydroxyethyl)sulphonyl)-2-methoxyphenyl)-5-methyl-3H-pyrazol-3-one stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity

Properties

CAS No.

85409-61-6

Molecular Formula

C13H16N2O5S

Molecular Weight

312.34 g/mol

IUPAC Name

2-[5-(2-hydroxyethylsulfonyl)-2-methoxyphenyl]-5-methyl-4H-pyrazol-3-one

InChI

InChI=1S/C13H16N2O5S/c1-9-7-13(17)15(14-9)11-8-10(3-4-12(11)20-2)21(18,19)6-5-16/h3-4,8,16H,5-7H2,1-2H3

InChI Key

RXRCCQQVBOVNFJ-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C(=O)C1)C2=C(C=CC(=C2)S(=O)(=O)CCO)OC

Origin of Product

United States

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